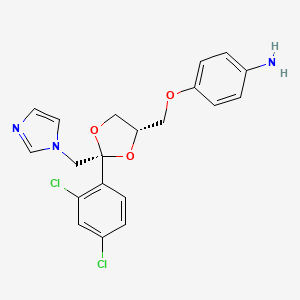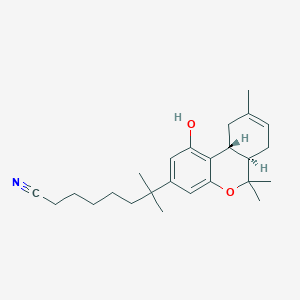
(+)-Pronethalol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Pronethalol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It was one of the first beta-blockers developed and was initially used in the treatment of angina pectoris and arrhythmias. due to its carcinogenic potential observed in animal studies, its clinical use was discontinued. Despite this, this compound remains a compound of interest in scientific research due to its unique properties and historical significance in the development of beta-blockers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pronethalol typically involves the reaction of 1-naphthol with epichlorohydrin to form 1-(2,3-epoxypropoxy)naphthalene. This intermediate is then reacted with isopropylamine to yield this compound. The reaction conditions generally require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and minimize impurities. The final product is typically purified using crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Pronethalol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the side chains of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
(+)-Pronethalol has been extensively studied in various scientific fields:
Chemistry: It serves as a model compound for studying beta-adrenergic receptor interactions and the development of new beta-blockers.
Biology: Research on this compound has provided insights into the physiological roles of beta-adrenergic receptors.
Medicine: Although not used clinically, it has been used in preclinical studies to understand the effects of beta-blockers on cardiovascular health.
Industry: The compound has been used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
(+)-Pronethalol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, contractility, and bronchial dilation. By inhibiting these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: Another non-selective beta-blocker with similar properties but without the carcinogenic potential.
Atenolol: A selective beta-1 blocker used for treating hypertension and angina.
Metoprolol: Another selective beta-1 blocker with a similar therapeutic profile to atenolol.
Uniqueness
(+)-Pronethalol is unique due to its historical significance as one of the first beta-blockers developed. Its structure and pharmacological properties have provided a foundation for the development of safer and more effective beta-blockers. Despite its discontinued clinical use, it remains a valuable compound for research and development in the field of cardiovascular pharmacology.
Propiedades
Número CAS |
325-17-7 |
|---|---|
Fórmula molecular |
C15H19NO |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
(1S)-1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/t15-/m1/s1 |
Clave InChI |
HRSANNODOVBCST-OAHLLOKOSA-N |
SMILES isomérico |
CC(C)NC[C@H](C1=CC2=CC=CC=C2C=C1)O |
SMILES canónico |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


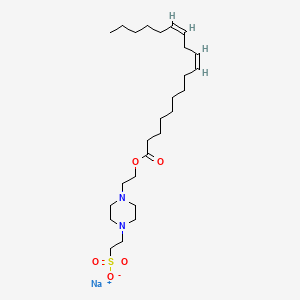
![[(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785468.png)


![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12785491.png)
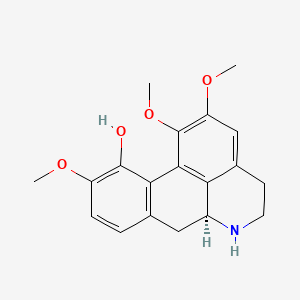

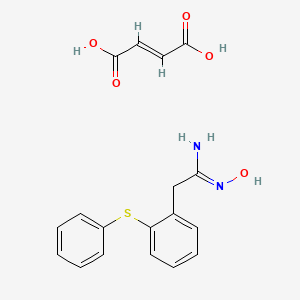
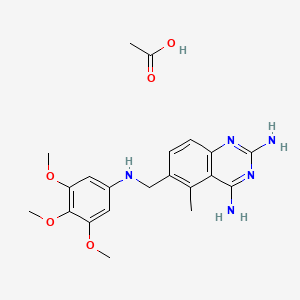
![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
